(2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methyl group on the other, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The fluorine atom and methyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated derivatives, substituted phenyl rings.
Scientific Research Applications
(2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins. This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one
- (2E)-1-(4-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
The presence of the fluorine atom in (2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents
Biological Activity
(2E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound known for its diverse biological activities. Chalcones are characterized by the presence of a 1,3-diaryl-2-propen-1-one structure, which has been widely studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific chalcone, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C16H13FO. The compound features a fluorinated phenyl group and a methyl-substituted phenyl group attached to the propenone moiety. Its structural characteristics contribute to its biological activity.
Biological Activity Overview
Chalcones have garnered attention due to their ability to modulate various biological pathways. The specific biological activities of this compound include:
- Anticancer Activity : Studies have shown that chalcones can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic proteins.
- Antimicrobial Properties : Research indicates that chalcones exhibit antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : Chalcones have been reported to inhibit inflammatory mediators and pathways.
Anticancer Activity
Recent studies highlight the potent anticancer effects of this compound. For instance, one study demonstrated that this chalcone derivative induces apoptosis in melanoma cells by triggering mitochondrial dysfunction and activating caspase pathways .
The mechanisms through which this chalcone exerts its anticancer effects include:
- Cell Cycle Arrest : The compound has been shown to cause G2/M phase arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : It activates apoptotic pathways characterized by increased Bax/Bcl-xL ratios and cytochrome c release from mitochondria.
Table 1: Summary of Anticancer Mechanisms
Mechanism | Description |
---|---|
Cell Cycle Arrest | Induces G2/M phase arrest in cancer cells |
Apoptosis Induction | Increases pro-apoptotic proteins and mitochondrial dysfunction |
MAP Kinase Activation | Modulates phosphorylation of MAP kinases (Erk1/2, p38) |
Antimicrobial and Anti-inflammatory Activities
Chalcones have been documented to possess antimicrobial properties against various bacteria and fungi. The presence of the fluorine atom in this compound enhances its interaction with microbial targets.
Case Studies
In a study investigating the antimicrobial effects of several chalcone derivatives, it was found that those with fluorinated aromatic systems exhibited superior activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
Table 2: Antimicrobial Activity of Chalcone Derivatives
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
(E)-3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one | Escherichia coli | 64 µg/mL |
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-2-4-13(5-3-12)6-11-16(18)14-7-9-15(17)10-8-14/h2-11H,1H3/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFACJAJCQBVGDJ-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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